N-{4-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{4-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)sulfamoyl]phenyl}acetamide is a complex organic compound with the molecular formula C20H18ClN3O5S2. This compound is characterized by the presence of a chlorophenyl group, sulfonyl groups, and an acetamide group, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with ethylenediamine to form an intermediate sulfonamide. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may also contribute to the compound’s binding affinity to certain receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)sulfamoyl]phenyl}acetamide
- N-{4-[(2-{[(4-fluorophenyl)sulfonyl]amino}ethyl)sulfamoyl]phenyl}acetamide
- N-{4-[(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)sulfamoyl]phenyl}acetamide
Uniqueness
N-{4-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)sulfamoyl]phenyl}acetamide is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents .
Properties
Molecular Formula |
C16H18ClN3O5S2 |
---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
N-[4-[2-[(4-chlorophenyl)sulfonylamino]ethylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C16H18ClN3O5S2/c1-12(21)20-14-4-8-16(9-5-14)27(24,25)19-11-10-18-26(22,23)15-6-2-13(17)3-7-15/h2-9,18-19H,10-11H2,1H3,(H,20,21) |
InChI Key |
IXUPBPUMRXKOBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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